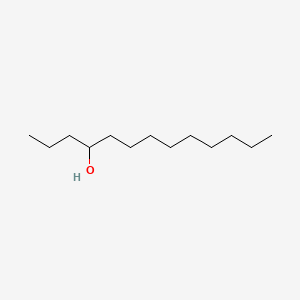![molecular formula C10H12N4O2 B13754603 1-cyclopropyl-6-(1-hydroxyethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1184915-99-8](/img/structure/B13754603.png)
1-cyclopropyl-6-(1-hydroxyethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-cyclopropyl-6-(1-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound contains a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and relevance in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-cyclopropyl-6-(1-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method yields the desired pyrazolo[3,4-d]pyrimidine derivatives with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions
(S)-1-cyclopropyl-6-(1-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or hydroxyethyl positions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to alcohol or alkane derivatives.
科学的研究の応用
(S)-1-cyclopropyl-6-(1-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-1-cyclopropyl-6-(1-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: Known for their antimicrobial and anticancer activities.
Pyrido[4,3-d]pyrimidines: Used in the synthesis of tetrahydropteroic acid derivatives and have various biological applications.
Thiazolo[4,5-b]pyridines: Exhibiting a wide range of medicinal properties, including antibacterial and antiviral activities.
Uniqueness
(S)-1-cyclopropyl-6-(1-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands out due to its unique structural features, such as the cyclopropyl and hydroxyethyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
1184915-99-8 |
|---|---|
分子式 |
C10H12N4O2 |
分子量 |
220.23 g/mol |
IUPAC名 |
1-cyclopropyl-6-(1-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N4O2/c1-5(15)8-12-9-7(10(16)13-8)4-11-14(9)6-2-3-6/h4-6,15H,2-3H2,1H3,(H,12,13,16) |
InChIキー |
YCTGPYWZCJIOMT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=C(C=NN2C3CC3)C(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



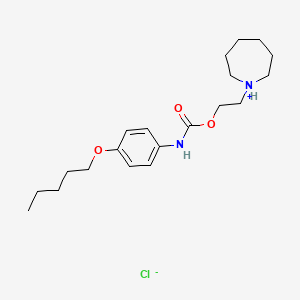
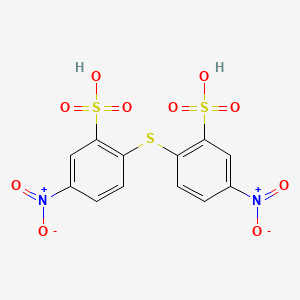
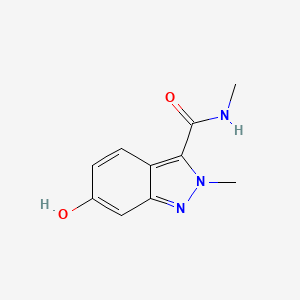
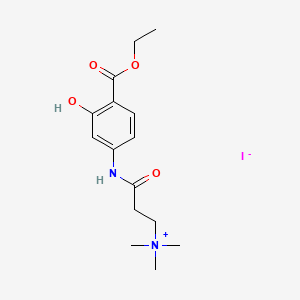
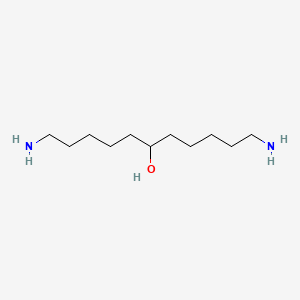
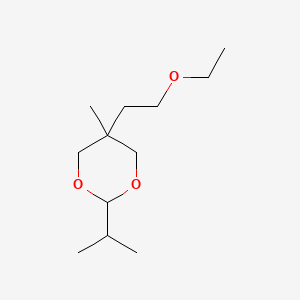
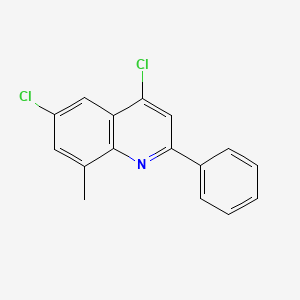
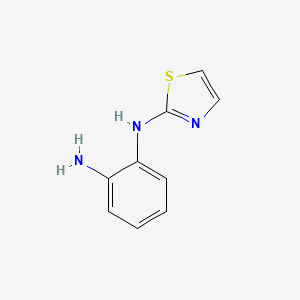
![2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy-](/img/structure/B13754568.png)
